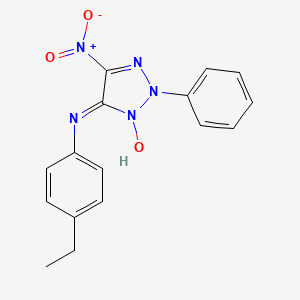![molecular formula C23H16FN3O3 B4203461 2-[(4-FLUOROBENZYL)OXY]-3-(3-NITROSTYRYL)QUINOXALINE](/img/structure/B4203461.png)
2-[(4-FLUOROBENZYL)OXY]-3-(3-NITROSTYRYL)QUINOXALINE
Overview
Description
2-[(4-FLUOROBENZYL)OXY]-3-(3-NITROSTYRYL)QUINOXALINE is a complex organic compound that features a quinoxaline core substituted with a fluorobenzyl group and a nitrophenyl vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-FLUOROBENZYL)OXY]-3-(3-NITROSTYRYL)QUINOXALINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-FLUOROBENZYL)OXY]-3-(3-NITROSTYRYL)QUINOXALINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove nitro groups or reduce double bonds.
Substitution: This can involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
2-[(4-FLUOROBENZYL)OXY]-3-(3-NITROSTYRYL)QUINOXALINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-FLUOROBENZYL)OXY]-3-(3-NITROSTYRYL)QUINOXALINE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to interact with biological molecules. For example, the nitrophenyl group might participate in electron transfer reactions, while the fluorobenzyl group could enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
2-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a nitrophenyl vinyl group.
4-(2′-fluorobenzyloxy)phenylboronic acid: Contains a fluorobenzyl group but differs in the core structure.
Uniqueness
2-[(4-FLUOROBENZYL)OXY]-3-(3-NITROSTYRYL)QUINOXALINE is unique due to its combination of a quinoxaline core with both fluorobenzyl and nitrophenyl vinyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O3/c24-18-11-8-17(9-12-18)15-30-23-22(25-20-6-1-2-7-21(20)26-23)13-10-16-4-3-5-19(14-16)27(28)29/h1-14H,15H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBKGCMSRDLNHF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=C(C=C3)F)C=CC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)OCC3=CC=C(C=C3)F)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B4203384.png)

![ethyl 1-{N-benzyl-N-[(3-chloro-4-methoxyphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4203392.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B4203418.png)
![2-[[2-(Cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B4203425.png)

![N-(2-hydroxy-4-nitrophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4203434.png)

![2-{[2-(furan-2-yl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]sulfanyl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4203440.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4203456.png)
![1-Benzyl-5-ethyl-3-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B4203472.png)

![7-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4203498.png)
![methyl 4-[6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B4203501.png)
